5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine
Overview
Description
Synthesis Analysis
The synthesis of 5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine has been explored through various methods. Frehel et al. (1985) described two new routes to synthesize this compound starting from 2-(2-thienyl)ethylamine or its N-(2-chlorobenzyl) derivative, introducing a novel ring expansion method from a dihydropyridinium derivative (Frehel, Badorc, Pereillo, & Maffrand, 1985). Another approach by Daly et al. (1988) involved the photolysis of 6-azido-2,3-dihydrobenzo[b]thiophene leading to thieno[2,3-d]azepines, showcasing a method based on light-induced reactions (Daly, Iddon, Suschitzky, Jordis, & Sauter, 1988).
Molecular Structure Analysis
The molecular structure of this compound and related compounds has been the subject of several studies. For example, Acosta et al. (2015) have compared the molecular structures of closely related 4-chloro-6,11-dihydro-5H-benzo[b]pyrimido[5,4-f]azepines, providing insights into the conformation and assembly differences despite similar molecular frameworks (Acosta, Jurado, Palma, Cobo, & Glidewell, 2015).
Chemical Reactions and Properties
The reactivity of this compound includes its participation in various chemical reactions to form new compounds. Nedolya et al. (2008) reported on a novel method for forming the azepine ring, demonstrating the versatility of this compound in synthetic chemistry (Nedolya, Tarasova, Volostnykh, & Albanov, 2008).
Scientific Research Applications
Synthesis Methods:
- Frehel et al. (1985) described new synthesis routes for 5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine from 2-(2-thienyl)ethylamine or its derivative, involving a new ring expansion method (Frehel, Badorc, Pereillo, & Maffrand, 1985).
- Satake et al. (1986) synthesized thieno[2,3-c]- and thieno[3,2-c]-azepinones, including derivatives of 5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepin-4-one (Satake, Itoh, Miyoshi, Kimura, & Morosawa, 1986).
- Daly et al. (1988) explored the synthesis of novel 2,3-dihydro-8H-thieno[2,3-d]azepines and related compounds through photolysis methods (Daly, Iddon, Suschitzky, Jordis, & Sauter, 1988).
- Luo et al. (2014) developed an efficient approach to synthesize thieno[3,2-b]azepine-5,8-diones via a domino synthesis and intramolecular cyclization (Luo, Meng, Sun, Ge, & Li, 2014).
Potential Biological Activities:
- Albright et al. (2000) discussed the synthesis and vasopressin (AVP) antagonist activity of N-aroyl-tetrahydropyrazolo[3,4-d]thieno[3,2-b]azepines, indicating their potential as orally active AVP receptor antagonists (Albright, Delos Santos, Dusza, Chan, Coupet, & Ru, 2000).
- Koebel et al. (1975) synthesized thieno[2,3-b]azepin-4-ones as potential antineoplastic agents, although preliminary data did not indicate significant antineoplastic activity (Koebel, Needham, & Blanton, 1975).
- Vega et al. (1995) reported the synthesis and study of CNS activity in mice for a series of tetrahydro-pyrrolo[1,2-a]cyclopenta[b]thieno[3,2-f][1,4]diazepines (Vega, Gil, Darias, Sánchez Mateo, & Expósito, 1995).
Mechanism of Action
Target of Action
The primary target of 5,6,7,8-Tetrahydro-4H-thieno[3,2-B]azepine is the Arginine Vasopressin (AVP) receptor . AVP receptors play a crucial role in maintaining fluid balance, vascular tone, and the regulation of the stress response in the body .
Mode of Action
This compound acts as an antagonist to the AVP receptors . It binds to these receptors and inhibits the action of AVP, thereby modulating the physiological responses controlled by AVP .
Biochemical Pathways
The compound’s antagonistic action on AVP receptors affects several biochemical pathways. It inhibits AVP-induced hypertension (via V1 receptors) and shows a diuretic effect (via V2 receptors) . These effects indicate that the compound impacts the cardiovascular and renal systems .
Result of Action
The antagonistic action of this compound on AVP receptors results in the modulation of fluid balance and vascular tone . It also inhibits AVP-induced hypertension and promotes diuresis .
properties
IUPAC Name |
5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c1-2-5-9-7-4-6-10-8(7)3-1/h4,6,9H,1-3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQBADSCRTXJPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2=C(C1)SC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90473027 | |
Record name | 5,6,7,8-TETRAHYDRO-4H-THIENO[3,2-B]AZEPINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90473027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
180340-57-2 | |
Record name | 5,6,7,8-TETRAHYDRO-4H-THIENO[3,2-B]AZEPINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90473027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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